Molecular weight and formula of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine
Molecular weight and formula of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine, a molecule of interest in medicinal chemistry and drug development. We will delve into its core physicochemical properties, a detailed synthesis protocol grounded in established chemical principles, and the analytical techniques required for its characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel chemical entities.
Core Molecular Attributes
4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine is a substituted aromatic ether with a molecular structure that combines a brominated naphthalene core with a morpholine moiety via an acetyl linker. This unique combination of functional groups suggests potential for biological activity, as both naphthalene and morpholine scaffolds are prevalent in pharmacologically active compounds.
A clear understanding of the molecule's fundamental properties is the first step in any research endeavor. The key identifiers and physicochemical properties are summarized below.
| Property | Value | Source/Method |
| Chemical Name | 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine | IUPAC Nomenclature |
| Molecular Formula | C₁₆H₁₆BrNO₃ | Calculated |
| Molecular Weight | 350.21 g/mol | Calculated |
| Appearance | Predicted: Off-white to pale yellow solid | Based on analogous compounds |
| Solubility | Predicted: Soluble in DMF, DMSO, and chlorinated solvents | Based on structural components |
The molecular formula is derived from the summation of its constituent parts: the 1-bromo-2-naphthyloxy group (C₁₀H₆BrO), the acetyl linker (C₂H₂O), and the morpholine ring (C₄H₈NO).
Synthesis Methodology: The Williamson Ether Synthesis
The most logical and widely applicable method for the synthesis of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine is the Williamson ether synthesis.[1][2] This classic SN2 reaction involves the nucleophilic attack of a deprotonated alcohol (in this case, a phenol) on an alkyl halide.[3] For our target molecule, this translates to the reaction of 1-bromo-2-naphthol with an N-haloacetylated morpholine.
The causality behind this choice of reaction is its high efficiency and selectivity for forming the ether linkage. The phenolic proton of 1-bromo-2-naphthol is sufficiently acidic to be removed by a moderately strong base, creating a potent nucleophile (the naphthoxide ion). This nucleophile then displaces the halide from 4-(chloroacetyl)morpholine to form the desired ether bond.
Reaction Scheme
Caption: Williamson Ether Synthesis of the Target Molecule.
Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the complete conversion of reactants and a straightforward purification of the final product.
Materials:
-
1-bromo-2-naphthol
-
4-(chloroacetyl)morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-2-naphthol (1.0 equivalent).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 equivalents) and anhydrous dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to facilitate the formation of the naphthoxide salt.
-
Addition of Electrophile: Add 4-(chloroacetyl)morpholine (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine.
Characterization and Structural Elucidation
Confirmation of the successful synthesis and purity of 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine requires a suite of analytical techniques. Below are the expected spectroscopic signatures based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the methylene protons of the acetyl linker, and the methylene protons of the morpholine ring. The morpholine protons typically appear as two multiplets due to their different chemical environments relative to the oxygen and nitrogen atoms.[4]
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbons of the naphthalene ring, the carbonyl carbon of the acetyl group, the methylene carbon of the acetyl linker, and the carbons of the morpholine ring.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the key functional groups:
-
A strong C=O stretching vibration for the amide carbonyl group.
-
C-O-C stretching vibrations for the ether linkages.
-
C-Br stretching vibration.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₆H₁₆BrNO₃. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.
Potential Applications in Drug Development
The structural motifs within 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine are of significant interest in medicinal chemistry. The morpholine ring is a privileged scaffold known to improve the physicochemical properties and pharmacokinetic profile of drug candidates.[5][6] Naphthalene derivatives have been explored for a wide range of biological activities. The combination of these fragments in a single molecule makes it a compelling candidate for screening in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.[7]
Conclusion
This technical guide has provided a detailed overview of the molecular properties, a robust synthesis protocol, and the necessary characterization techniques for 4-{[(1-bromo-2-naphthyl)oxy]acetyl}morpholine. The presented information is intended to empower researchers to confidently synthesize and study this and related compounds, contributing to the advancement of medicinal chemistry and drug discovery.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74040, Morpholine, 4-(chloroacetyl)-. PubChem. [Link]
-
LookChem. 4-(Chloroacetyl)morpholine. LookChem. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes. [Link]
-
PubMed. Pharmacological activity of morpholino compound. PubMed. [Link]
-
Edubirdie. Williamson Ether Synthesis. Edubirdie. [Link]
-
University of Missouri–St. Louis. The Williamson Ether Synthesis. UMSL. [Link]
-
California State University, Sacramento. The Williamson Ether Synthesis. Sacramento State. [Link]
-
ResearchGate. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. ResearchGate. [Link]
-
Semantic Scholar. K2CO3-Promoted oxy-Michael Addition/Cyclization of ,-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. Semantic Scholar. [Link]
-
ResearchGate. Scheme 1. Reagents and conditions: i) 1-bromoethanol, K2CO3, 80 ̊ C,... ResearchGate. [Link]
-
PubMed. Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. PubMed. [Link]
-
ResearchGate. Reagents and conditions: (i) bromo‐chloro‐alkanes, K2CO3, DMF, rt, 18–24 h. ResearchGate. [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11316, 1-Bromo-2-naphthol. PubChem. [Link]
- Google Patents. Preparation method for 1-bromo-2-naphthol.
Sources
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprems.com [ijprems.com]
- 7. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
